3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide
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Overview
Description
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide is a chemical compound with the molecular formula C7H12N4S and a molecular weight of 184.27 g/mol . It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide typically involves the reaction of 1H-1,2,4-triazol-3-amine derivatives with appropriate reagents under controlled conditions . One common method includes the use of phthalic anhydride and 1,4-dioxane as solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide is utilized in various scientific research fields, including:
Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide can be compared with other similar compounds, such as:
3-(dimethyl-4H-1,2,4-triazol-3-yl)propanamide: This compound has a similar structure but with an amide group instead of a thioamide group.
4-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl acetate: This compound contains a triazole ring but has different substituents and functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-5-9-10-7(11(5)2)4-3-6(8)12/h3-4H2,1-2H3,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJXHRRMXDPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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